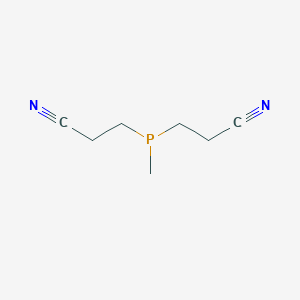![molecular formula C8H6N4O3S B14151055 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide CAS No. 180424-23-1](/img/structure/B14151055.png)
3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes both amino and nitro functional groups, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization with various reagents to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, including glycogen synthase kinase-3 and bacterial histidine kinase.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of the thienopyridine core make it useful in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycogen synthase kinase-3 by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . The nitro group can also participate in redox reactions, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: This compound is similar in structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Uniqueness
The presence of both amino and nitro groups in 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide makes it unique compared to other thienopyridine derivatives
Eigenschaften
CAS-Nummer |
180424-23-1 |
|---|---|
Molekularformel |
C8H6N4O3S |
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N4O3S/c9-5-4-1-3(12(14)15)2-11-8(4)16-6(5)7(10)13/h1-2H,9H2,(H2,10,13) |
InChI-Schlüssel |
ZUZRGXVIMFBFCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=C(S2)C(=O)N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)






![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)


![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)


